molecular formula C12H19N3 B1462597 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine CAS No. 850083-41-9

1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

Cat. No.: B1462597
CAS No.: 850083-41-9
M. Wt: 205.3 g/mol
InChI Key: HERSLVLGFZDVFD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic naming of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine follows established International Union of Pure and Applied Chemistry protocols for complex organic molecules containing multiple functional groups. According to official nomenclature standards, the compound is designated as N-(1-methyl-4-piperidinyl)-1,3-benzenediamine, reflecting the hierarchical approach to naming polyfunctional organic structures. This nomenclature system prioritizes the benzene ring as the principal structural unit, with the diamine substitution pattern explicitly indicated through positional numbering. The piperidine moiety is treated as a substituent group, with its own internal numbering system that identifies the methylation position and the point of attachment to the benzene ring.

The nomenclature follows a logical progression that begins with identification of the longest carbon chain or principal ring system, which in this case is the benzene ring bearing two amino groups. The meta-substitution pattern of the amino groups on the benzene ring is indicated by the 1,3-positioning, establishing the fundamental structural framework for the molecule. The piperidine substituent attached to one of the amino groups introduces additional complexity to the naming scheme, requiring specification of both the attachment point on the piperidine ring and the methylation status of the nitrogen atom. The complete systematic name thus encodes all essential structural information necessary for unambiguous identification of the molecular structure.

Alternative nomenclature systems may employ different conventions for describing the same molecular structure, particularly in specialized chemical databases or commercial chemical suppliers. Some sources utilize abbreviated forms or alternative ordering of substituent descriptions, but these variations maintain consistency with the fundamental structural identification principles. The Chemical Abstracts Service registry number 850083-41-9 provides an additional layer of unambiguous identification that transcends nomenclature variations. This standardized identifier ensures consistent recognition of the compound across different chemical databases and research publications, regardless of minor variations in naming conventions employed by different sources.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₂H₁₉N₃, representing a relatively complex organic structure with significant nitrogen content. This empirical formula indicates the presence of twelve carbon atoms, nineteen hydrogen atoms, and three nitrogen atoms, providing fundamental information about the elemental composition and establishing the basis for molecular weight calculations. The molecular weight is determined to be 205.3 daltons, placing this compound in the category of moderately sized organic molecules suitable for various synthetic and analytical applications.

Molecular Parameter Value Percentage Composition
Carbon atoms 12 70.23% by mass
Hydrogen atoms 19 9.30% by mass
Nitrogen atoms 3 20.47% by mass
Molecular weight 205.3 Da -
Nitrogen content High Three distinct nitrogen environments

The distribution of atoms within the molecular framework reveals several important structural characteristics that influence the compound's chemical and physical properties. The carbon-to-nitrogen ratio of 4:1 indicates a nitrogen-rich structure, which is consistent with the presence of multiple amino functional groups and the piperidine ring system. The relatively high hydrogen count reflects the saturated nature of the piperidine ring and the presence of primary amino groups, contributing to the overall molecular flexibility and potential for hydrogen bonding interactions.

Analysis of the molecular composition reveals that nitrogen atoms constitute approximately 20.47% of the total molecular mass, a significantly elevated proportion compared to typical organic compounds. This high nitrogen content has important implications for the compound's electronic properties, basicity, and potential for forming coordination complexes with metal ions. The three nitrogen atoms occupy distinct chemical environments within the molecule: two amino nitrogen atoms attached directly to the benzene ring, and one tertiary nitrogen atom within the piperidine ring structure. Each of these nitrogen environments exhibits different electronic characteristics and reactivity patterns, contributing to the overall chemical complexity of the molecule.

Stereochemical Considerations in Piperidine-Benzene Diamine Systems

The stereochemical analysis of this compound reveals important three-dimensional structural features that arise from the combination of the rigid benzene ring system with the conformationally flexible piperidine moiety. The piperidine ring adopts a chair conformation as the most stable arrangement, with the methyl substituent preferentially occupying an equatorial position to minimize steric interactions. This conformational preference significantly influences the overall molecular geometry and affects the spatial orientation of the amino group that connects the piperidine system to the benzene ring.

The meta-substitution pattern on the benzene ring creates a specific geometric arrangement of the amino groups, with a 120-degree angular separation that distinguishes this compound from its ortho and para isomers. This positional relationship affects both the electronic properties of the aromatic system and the potential for intramolecular interactions between the substituent groups. The spatial separation provided by the meta-arrangement reduces the likelihood of direct interaction between the two amino nitrogen atoms, allowing each group to maintain its individual chemical characteristics without significant mutual influence.

Conformational analysis of the connecting linkage between the piperidine and benzene systems reveals additional stereochemical complexity. The carbon-nitrogen bond connecting the piperidine ring to the benzene amino group exhibits rotational freedom, allowing multiple conformational states that can be interconverted through rotation around this bond axis. The preferred conformations are those that minimize steric clashes between the piperidine ring and the benzene system while maintaining optimal orbital overlap for electronic stabilization. These conformational preferences influence the compound's physical properties, including its solution behavior and crystal packing arrangements.

The overall molecular geometry results from the interplay between the rigid planar benzene ring and the three-dimensional piperidine system, creating a compound with both rigid and flexible structural elements. This combination of structural features provides opportunities for conformational adaptation in different chemical environments, potentially enabling the molecule to adopt specific geometries that optimize interactions with other chemical species. The conformational flexibility may also influence the compound's behavior in biological systems, where shape complementarity often plays a crucial role in molecular recognition processes.

Tautomeric Forms and Resonance Structures

The electronic structure of this compound exhibits several important resonance and tautomeric considerations that influence its chemical behavior and reactivity patterns. The meta-diaminobenzene core structure provides opportunities for resonance stabilization through delocalization of electron density within the aromatic ring system. The amino groups function as electron-donating substituents that increase the electron density of the benzene ring through resonance effects, particularly at the ortho and para positions relative to each amino group.

Resonance analysis reveals that the primary amino group attached directly to the benzene ring can participate in conjugation with the aromatic pi-electron system. This conjugative interaction results in partial double-bond character in the carbon-nitrogen bond connecting the amino group to the benzene ring, leading to restricted rotation and planar geometry around this bond. The resonance structures demonstrate electron density transfer from the nitrogen lone pair into the aromatic ring, creating partial positive charge on the amino nitrogen and increased electron density at specific positions on the benzene ring.

The meta-substitution pattern creates unique electronic effects that distinguish this compound from its positional isomers. Unlike ortho and para-diaminobenzenes, the meta-arrangement prevents direct resonance interaction between the two amino groups, allowing each to act independently in their electronic effects on the aromatic ring. This independent behavior results in additive electron-donating effects that significantly activate the benzene ring toward electrophilic aromatic substitution reactions, while maintaining distinct reactivity patterns for each amino group.

Properties

IUPAC Name

3-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-15-7-5-11(6-8-15)14-12-4-2-3-10(13)9-12/h2-4,9,11,14H,5-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERSLVLGFZDVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Using Sodium Tris(acetoxy)borohydride

One of the most effective methods for synthesizing N-(1-methylpiperidin-4-yl)aniline derivatives is reductive amination of 1-methyl-4-piperidone with aniline under mild acidic conditions using sodium tris(acetoxy)borohydride as the reducing agent.

Reaction Conditions:

Step Reagents & Conditions Details
1 1-Methyl-4-piperidone + Aniline + Acetic acid Solvent: 1,2-dichloroethane; Temp: 0–20 °C; Time: 16 h
2 Sodium tris(acetoxy)borohydride addition Gradual addition at 0 °C, then room temp stirring overnight
3 Basification and extraction 1 N NaOH aqueous solution; extraction with dichloromethane
4 Purification Column chromatography with 2 M NH3 in MeOH/CH2Cl2 (5:95)

Yield and Purity:

  • Yield: 98%
  • Product: 1-methyl-N-phenylpiperidin-4-amine as a solid
  • Characterization: 1H NMR and ESI-MS confirmed structure and purity

This method provides a high yield and purity with straightforward work-up and purification, making it a preferred route in laboratory synthesis.

Synthesis via Reduction of N-BOC-4-piperidinepropionic Acid

An alternative route involves reduction of N-BOC-4-piperidinepropionic acid to yield 3-(1-methylpiperidin-4-yl)propan-1-ol, which can be further transformed into the target amine.

Reaction Conditions:

Step Reagents & Conditions Details
1 N-BOC-4-piperidinepropionic acid + 1 M LiAlH4 in THF Reflux for 3 h
2 Quenching and work-up Sequential addition of water, 10% NaOH, and water at 0 °C, warming to room temp
3 Filtration and concentration Filtration through diatomaceous earth; concentration under reduced pressure
4 Purification Chromatography on silica gel

Yield and Characterization:

  • Yield: Quantitative (100%)
  • Product: 3-(1-methyl-piperidin-4-yl)-propan-1-ol as a yellow oil
  • MS and 1H NMR data consistent with expected structure

This method is useful for preparing intermediates that can be further functionalized to form the benzene-1,3-diamine derivatives.

Catalytic Hydrogenation and Subsequent Functionalization

Hydrogenation of 4-pyridinepropanol derivatives in the presence of rhodium-on-charcoal catalysts under hydrogen pressure allows for the formation of saturated piperidine derivatives, which can then be subjected to reductive amination or nucleophilic substitution.

Reaction Conditions:

Step Reagents & Conditions Details
1 4-Pyridinepropanol + 5% Rh/C in water Stirring at 50 °C under 300 psi H2 for 4–4.5 h
2 Addition of formaldehyde solution Stirring under hydrogen pressure at 50 °C for 1.2–1.5 h
3 Work-up and use of crude product Used directly in subsequent synthetic steps

This approach facilitates the preparation of key intermediates with high purity and minimal isolation steps, streamlining the synthetic sequence.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Product Form Notes
Reductive amination with NaBH(OAc)3 1-Methyl-4-piperidone + Aniline + AcOH, 0–20 °C, 16 h 98 Solid High yield, mild conditions
LiAlH4 reduction of N-BOC acid N-BOC-4-piperidinepropionic acid + LiAlH4, reflux THF 100 Yellow oil Quantitative, intermediate step
Catalytic hydrogenation 4-Pyridinepropanol + 5% Rh/C, 50 °C, 300 psi H2 ~100 Crude intermediate Efficient hydrogenation step

Research Findings and Notes

  • Sodium tris(acetoxy)borohydride is preferred for reductive amination due to its selectivity and mild reaction conditions, avoiding over-reduction or side reactions.
  • The use of protective groups such as BOC in piperidine derivatives allows for selective reduction and functionalization, increasing synthetic flexibility.
  • Catalytic hydrogenation under controlled pressure and temperature offers a clean method to saturate pyridine rings to piperidines, crucial for the preparation of the piperidinyl moiety.
  • Purification by chromatography using ammonia in methanol/dichloromethane mixtures is effective for isolating the desired amine products with high purity.
  • Characterization data such as 1H NMR and mass spectrometry consistently confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated benzene derivatives in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences and molecular properties of 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1-Methylpiperidin-4-yl at N1 C₁₂H₁₈N₃ 204.30 Cyclic tertiary amine, aromatic diamine
6-Methoxy-N1-(4-(1-methylindol-3-yl)pyrimidin-2-yl)-4-(piperidin-1-yl)benzene-1,3-diamine (5d, ) Piperidin-1-yl at C4; methoxy at C6; pyrimidinyl-indole at N1 C₂₅H₂₈N₆ONa 465.53 Extended aromaticity, sodium adduct
N1,N1-Diethyl-4-methylbenzene-1,3-diamine () Diethyl at N1; methyl at C4 C₁₁H₁₈N₂ 178.28 Linear alkyl substituents
6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (6, ) Pyridinyl-pyrimidinyl at N1; methyl at C6 C₁₆H₁₄N₆ 290.32 Heteroaromatic substituents
4-(Hexadecyloxy)benzene-1,3-diamine () Hexadecyloxy at C4 C₂₂H₄₀N₂O 348.60 Long alkyl chain, ether linkage

Key Observations:

  • Substituent Effects on Lipophilicity: The 1-methylpiperidin-4-yl group enhances lipophilicity compared to linear alkyl groups (e.g., diethyl in ) but is less hydrophobic than long-chain substituents like hexadecyloxy ().
  • Electronic Effects: The tertiary amine in the piperidine ring may increase basicity relative to morpholino (oxygen-containing) or pyridinyl (aromatic) substituents .
  • Aromaticity vs.

Biological Activity

1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, also known as a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This compound's unique structure, featuring a piperidine moiety and dual amine functionalities, enhances its interaction with various biological targets, making it a candidate for therapeutic development.

Chemical Structure and Properties

  • Molecular Formula : C12H19N3
  • SMILES : CN1CCC(CC1)NC2=CC=CC=C2N
  • InChIKey : ZXONFSGVQZHXDB-UHFFFAOYSA-N

The compound's structure allows for diverse chemical reactivity, including oxidation, reduction, and substitution reactions, which are essential for its synthesis and potential modifications for enhanced biological activity .

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various kinases. Notably, it has been studied as an inhibitor of Axl kinase, which plays a crucial role in cancer progression and metastasis .

Table 1: Kinase Inhibition Data

Kinase TargetIC50 Value (nM)Reference
Axl30
JAK328
PLK-150

These values indicate that the compound has promising potency against these targets, suggesting its potential utility in cancer therapies.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have revealed that modifications to the piperidine and benzene rings can enhance the compound's inhibitory potency. For instance, the introduction of various substituents has been shown to affect binding affinity and selectivity towards specific kinases .

Figure 1: SAR Insights
SAR Insights (Replace with actual image link)

The mechanism through which this compound exerts its biological effects primarily involves binding to the ATP-binding site of kinases. The piperidine ring contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits rapid distribution in tissues following administration. It shows a relatively short plasma half-life but demonstrates significant accumulation in organs such as the brain .

Table 2: Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability (BA)25%
Plasma Half-Life (t½)22 min
Peak Plasma Concentration (Cmax)912 nM

These parameters suggest that while the compound is rapidly metabolized, it may still achieve effective concentrations at target sites.

Study on Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple models, including FaDu hypopharyngeal tumor cells. The compound induced apoptosis and cell cycle arrest at G2/M phase, further supporting its role as an anticancer agent .

Neuroprotective Effects

Another investigation focused on the potential neuroprotective effects of this compound. It was found to inhibit acetylcholinesterase activity with an IC50 value of 0.22 µM, indicating its potential application in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What are the standard synthetic routes for 1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine, and how do reaction conditions influence yield?

Q. How can computational modeling resolve contradictions in catalytic activity data for metal complexes of this compound?

  • Methodological Answer : Discrepancies in catalytic performance (e.g., Co vs. Ni complexes in phenol hydroxylation) can be addressed via density functional theory (DFT) studies. For instance:

Optimize geometries of metal-ligand complexes using Gaussian02.

Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity.

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Poor crystallization often stems from conformational flexibility in the piperidinyl group. Solutions include:

Co-crystallization : Use aromatic carboxylic acids (e.g., benzoic acid) to stabilize π-π interactions .

Temperature Gradients : Slow cooling from 40°C to 4°C in ethanol/water mixtures promotes nucleation.

SHELXD for Phase Problem Resolution : Employ dual-space algorithms in SHELXD for ab initio structure determination from low-quality crystals .

Methodological Challenges & Contradictions

Q. Why do reported biological activities of similar piperidinyl-diamine derivatives vary across studies?

  • Methodological Answer : Discrepancies arise from differences in assay conditions (e.g., cell lines, solvent polarity). For example:
  • Solvent Effects : DMSO (common solvent) may alter membrane permeability, skewing IC₅₀ values.

  • Structural Analogues : Compare this compound with N-phenylpiperidin-4-amine derivatives. The methyl group enhances lipophilicity (logP +0.3), impacting bioavailability .

    • Data Table : Biological Activity Comparison
CompoundAssay SystemIC₅₀ (µM)Reference
1-N-(1-methylpiperidin-4-yl)-derivHeLa cells12.3
N-phenylpiperidin-4-amineHEK293 cells28.7

Research Tools & Resources

  • Crystallography : SHELXL (refinement) , Mercury CSD (visualization) .
  • Synthetic Protocols : Adapted from NaBH₄ reduction and pharmaceutical intermediate synthesis .
  • Biological Assays : Standardize solvent systems (e.g., <1% DMSO) to minimize artifacts.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine
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1-N-(1-methylpiperidin-4-yl)benzene-1,3-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.